

# Perfluamine (CAS 338-83-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Perfluamine**, with the CAS number 338-83-0, is a perfluorinated tertiary amine, also known as perfluorotripropylamine. It is a chemically and biologically inert compound characterized by its high density, low surface tension, and capacity to dissolve large amounts of gases, including oxygen and carbon dioxide. These properties have led to its investigation and use in various industrial and biomedical applications, most notably as a component of first-generation artificial blood substitutes.

This technical guide provides an in-depth overview of **Perfluamine**, covering its chemical and physical properties, synthesis, applications with a focus on its role in drug development, available toxicological and pharmacokinetic data, and a discussion of its environmental fate.

## **Chemical and Physical Properties**

**Perfluamine** is a colorless, odorless, and non-flammable liquid. Its fully fluorinated structure imparts high thermal stability and chemical inertness, making it resistant to acids, bases, and oxidizing agents.

Table 1: Physicochemical Properties of **Perfluamine** 



| Property                          | Value                                      | Reference(s) |
|-----------------------------------|--------------------------------------------|--------------|
| CAS Number                        | 338-83-0                                   | [1]          |
| Molecular Formula                 | C <sub>9</sub> F <sub>21</sub> N           | [1]          |
| Molecular Weight                  | 521.07 g/mol                               | [2]          |
| Appearance                        | Colorless, odorless,<br>transparent liquid | [3]          |
| Density                           | 1.82 g/cm <sup>3</sup>                     | [4]          |
| Boiling Point                     | 125-135 °C                                 |              |
| Flash Point                       | 32.4 °C                                    | [5]          |
| Water Solubility                  | Insoluble                                  | [6]          |
| Oxygen Solubility (37 °C)         | 45.3% (volume)                             | [3]          |
| Carbon Dioxide Solubility (37 °C) | 166% (volume)                              | [3]          |

### **Synthesis and Manufacturing**

The primary method for synthesizing **Perfluamine** is through the electrochemical fluorination (ECF) of tripropylamine, often referred to as the Simons process. While detailed, proprietary industrial protocols are not publicly available, the general procedure involves the electrolysis of a solution of tripropylamine in anhydrous hydrogen fluoride. This process replaces all carbonhydrogen bonds with carbon-fluorine bonds.

A continuous production method has also been described, which involves the reaction of tripropylamine vapor with a fluorine-nitrogen mixed gas in a fluorination reactor, followed by purification steps including alkali washing, water washing, and rectification.

## **Applications in Research and Drug Development**

The most significant application of **Perfluamine** in the biomedical field has been its use as a component of the first-generation perfluorochemical (PFC) emulsion blood substitute, Fluosol-DA.



#### Role in Fluosol-DA

Fluosol-DA was a 20% w/v emulsion containing two perfluorocarbons: perfluorodecalin and **perfluamine**, in a 7:3 ratio. **Perfluamine** was included in the formulation to enhance the stability of the emulsion. Perfluorochemical emulsions like Fluosol-DA function as oxygen carriers due to the high solubility of oxygen in the PFC phase. Unlike hemoglobin-based oxygen carriers, PFCs transport oxygen via physical dissolution, resulting in a linear relationship between oxygen partial pressure and oxygen content.

Clinical studies in the 1980s evaluated Fluosol-DA for various indications, including the treatment of severe anemia in patients who refused blood transfusions and for oxygenating the myocardium during percutaneous transluminal coronary angioplasty (PTCA).

Table 2: Composition of Fluosol-DA (20%)

| Component          | Concentration |
|--------------------|---------------|
| Perfluorodecalin   | 14% w/v       |
| Perfluamine        | 6% w/v        |
| Pluronic F-68      | 2.7% w/v      |
| Yolk Phospholipids | 0.4% w/v      |
| Glycerol           | 0.8% w/v      |
| Electrolytes       | q.s.          |

## **Mechanism of Action as an Oxygen Carrier**

The mechanism of oxygen transport by perfluorocarbon emulsions is based on the high solubility of respiratory gases in the PFC droplets. When the emulsion passes through the lungs, the PFCs become saturated with oxygen. In the tissues, where the partial pressure of oxygen is lower, the dissolved oxygen is released from the PFC droplets and diffuses to the cells. The small particle size of the emulsion droplets (typically less than  $0.2~\mu m$ ) allows them to perfuse capillaries that may be inaccessible to red blood cells, potentially improving oxygenation in ischemic tissues.





Click to download full resolution via product page

Mechanism of Oxygen Transport by PFC Emulsions

#### Other Research Applications

**Perfluamine** is also utilized as a hydrophobic carrier fluid in microfluidic devices for the stable generation of aqueous droplets. Its inertness and immiscibility with aqueous solutions make it suitable for this purpose.

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis and formulation of **Perfluamine** are not readily available in the public domain and are likely considered proprietary information. However, based on the literature, general methodologies can be outlined.

#### **General Synthesis via Electrochemical Fluorination**

- Starting Material: Tripropylamine
- Reagent: Anhydrous hydrogen fluoride
- Apparatus: Simons electrochemical fluorination cell
- General Procedure: A solution of tripropylamine in anhydrous hydrogen fluoride is subjected
  to electrolysis. The process is typically carried out at a low voltage to avoid the cleavage of
  carbon-carbon bonds. The perfluorinated product, **Perfluamine**, is collected and purified.
  Purification may involve distillation and washing with alkaline solutions to remove acidic
  byproducts.



# Formulation of a Perfluorocarbon Emulsion (Conceptual)

- Components: **Perfluamine**, a primary oxygen carrier (e.g., perfluorodecalin), a surfactant (e.g., Pluronic F-68), a co-surfactant (e.g., lecithin), an osmotic agent (e.g., glycerol), and an aqueous phase (e.g., saline).
- · Apparatus: High-pressure homogenizer.
- General Procedure: The perfluorocarbons are mixed with the surfactants and the aqueous phase. This pre-emulsion is then passed through a high-pressure homogenizer multiple times to reduce the particle size to the desired range (typically <0.2 µm). The final emulsion is then sterilized. The stability of the emulsion is a critical parameter and is influenced by the composition and the homogenization process.</li>





Click to download full resolution via product page

Conceptual Workflow for PFC Emulsion Formulation

# **Pharmacokinetics and Pharmacodynamics**

The pharmacokinetic profile of **Perfluamine** is largely derived from studies of Fluosol-DA. After intravenous administration, the emulsion particles are taken up by the reticuloendothelial system (RES), primarily in the liver and spleen. The perfluorocarbons are not metabolized and are eliminated from the body unchanged, mainly through exhalation.

Table 3: Pharmacokinetic Parameters of **Perfluamine** (in the context of Fluosol-DA)



| Parameter                          | Species                | Value            | Reference(s) |
|------------------------------------|------------------------|------------------|--------------|
| Biological Half-Life (exponential) | Rat (liver and spleen) | 110 - 190 days   | [2]          |
| Biological Half-Life<br>(linear)   | Rat (liver and spleen) | 175 - 300 days   | [2]          |
| Biological Half-Life of Fluosol-DA | Anemic Patients        | 24.3 ± 4.3 hours | [2]          |

The pharmacodynamic effect of **Perfluamine** as part of Fluosol-DA is the enhancement of oxygen transport. Clinical studies have shown that administration of Fluosol-DA can increase the dissolved oxygen content in plasma. However, the overall impact on total oxygen content and patient survival in cases of severe anemia was found to be limited due to the relatively low concentration of the perfluorocarbons in the emulsion and its short intravascular persistence.

#### **Toxicology and Safety**

The acute toxicity of **Perfluamine** is generally considered to be low. However, as with other perfluorinated compounds, there are concerns about its long-term persistence in the body and the environment.

Table 4: Acute Toxicity Data for Perfluamine

| Test            | Species | Route                 | Value                     | Reference(s) |
|-----------------|---------|-----------------------|---------------------------|--------------|
| LD50            | Rat     | Ingestion             | > 5,000 mg/kg             | [7]          |
| LC50 (4 hours)  | Rat     | Inhalation<br>(vapor) | > 31.8 mg/l               | [7]          |
| Skin Irritation | Rabbit  | Dermal                | No significant irritation | [7]          |
| Eye Irritation  | Rabbit  | Ocular                | No significant irritation | [7]          |



Some sources indicate that **Perfluamine** can be irritating to the eyes, respiratory system, and skin. Safety data sheets recommend handling in a well-ventilated area and using appropriate personal protective equipment.

### **Signaling Pathways**

There is a lack of specific information in the public domain regarding the direct effects of **Perfluamine** on intracellular signaling pathways. Research on the biological effects of per- and polyfluoroalkyl substances (PFAS) has identified various potential targets, including nuclear receptors and pathways involved in oxidative stress. However, these studies have primarily focused on other PFAS compounds like PFOA and PFOS, and it is not possible to directly extrapolate these findings to **Perfluamine** without specific experimental evidence.

#### **Environmental Fate and Regulatory Status**

**Perfluamine** is a highly persistent compound due to the strength of the carbon-fluorine bond, which makes it resistant to environmental degradation. Its estimated atmospheric lifetime is in the thousands of years. There is also evidence of its potential for bioaccumulation in aquatic organisms.

Due to its very persistent and very bioaccumulative (vPvB) properties, Belgium has proposed the identification of **Perfluamine** as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation. This reflects growing regulatory scrutiny of persistent organic pollutants.

#### Conclusion

**Perfluamine** is a perfluorinated compound with unique physical and chemical properties that have enabled its use in specialized applications, most notably as a stabilizing component in the artificial blood substitute Fluosol-DA. While its role as an oxygen carrier has been demonstrated, the clinical efficacy of first-generation perfluorocarbon emulsions was limited. The high persistence and potential for bioaccumulation of **Perfluamine** have also raised environmental and regulatory concerns. For researchers and drug development professionals, understanding the properties, applications, and limitations of **Perfluamine** is crucial for the development of new and improved perfluorocarbon-based therapeutics and for assessing the



environmental impact of such compounds. Further research is needed to elucidate its specific biological effects and to develop safer, more effective, and environmentally benign alternatives.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Perfluorocarbons in Research and Clinical Practice: A Narrative Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Amines: A Personal Account PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cellular effects of perfluorochemicals correlate with their lipid solubility PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques to Uncover the Biological Burden of 'Forever Chemicals' | Lab Manager [labmanager.com]
- 6. Effects of Perfluorocarbons on surfactant exocytosis and membrane properties in isolated alveolar type II cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. bidenwhitehouse.archives.gov [bidenwhitehouse.archives.gov]
- To cite this document: BenchChem. [Perfluamine (CAS 338-83-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110025#perfluamine-cas-number-338-83-0]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com